molecular formula C11H8ClNOS B5655481 3-Amino-4-chlorophenyl 2-thienyl ketone

3-Amino-4-chlorophenyl 2-thienyl ketone

Cat. No.: B5655481
M. Wt: 237.71 g/mol
InChI Key: GKLHXCZXFRMKTD-UHFFFAOYSA-N
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Description

3-Amino-4-chlorophenyl 2-thienyl ketone is an organic compound that features both an amino group and a chlorophenyl group attached to a thienyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chlorophenyl 2-thienyl ketone typically involves the reaction of 3-Amino-4-chlorobenzoyl chloride with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the ketone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chlorophenyl 2-thienyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-chlorophenyl 2-thienyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-chlorophenyl 2-thienyl ketone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl ketone structure can participate in π-π interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chlorophenyl 2-furyl ketone: Similar structure but with a furan ring instead of a thiophene ring.

    3-Amino-4-chlorophenyl 2-pyridyl ketone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-Amino-4-chlorophenyl 2-thienyl ketone is unique due to the presence of the thienyl ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(3-amino-4-chlorophenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLHXCZXFRMKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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